

quantum chemical calculations for stability of C₁₁H₁₆ isomers

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A Comparative Guide to the Stability of Bicyclic C₈H₁₄ Isomers Determined by Quantum Chemical Calculations

For researchers and professionals in drug development and chemical sciences, understanding the relative stability of isomers is crucial for predicting molecular behavior, reactivity, and suitability for various applications. This guide provides an objective comparison of the stability of several bicyclic isomers of C₈H₁₄, based on computational quantum chemical studies. The data presented herein is derived from a theoretical study employing various levels of theory to determine the energetic ordering of these isomers.

Relative Stability of C₈H₁₄ Isomers

The thermodynamic stability of ten distinct bicyclic C₈H₁₄ isomers, including bridgedhead, fused, spiro, and isolated ring systems, has been evaluated using quantum chemical calculations. The relative energies of these isomers provide a clear hierarchy of stability, which is essential for understanding their potential energy surfaces and interconversion pathways.

The following table summarizes the relative energies of the C₈H₁₄ isomers calculated at the B3LYP/6-311G* level of theory, with the most stable isomer, bicyclo[3.2.1]octane, serving as the reference at 0.00 kcal/mol.

Isomer Name	Isomer ID	Relative Energy (kcal/mol)
bicyclo[3.2.1]octane	Iso-I	0.00
cis-bicyclo[3.3.0]octane	Iso-II	6.45
bicyclo[2.2.2]octane	Iso-III	10.37
trans-bicyclo[4.2.0]octane	Iso-IV	23.33
cis-bicyclo[4.2.0]octane	Iso-V	26.54
trans-bicyclo[5.1.0]octane	Iso-VI	32.22
cis-bicyclo[5.1.0]octane	Iso-VII	39.66
spiro[3.4]octane	Iso-VIII	40.54
1-methylspiro[2.4]heptane	Iso-IX	43.10
cis-bicyclobutyl	Iso-XIV	45.21

Data sourced from a computational assessment of cyclooctene isomers. The study found that bridgedhead bicyclic rings are the most stable, followed by fused, spiro, and finally isolated bicyclic rings.[\[1\]](#)

Experimental Protocols: Computational Methodology

The relative stabilities of the C₈H₁₄ isomers were determined through a series of quantum chemical calculations. The general workflow for such a computational study is outlined below.

1. Initial Structure Generation:

- The three-dimensional coordinates for all constitutional and configurational isomers of C₈H₁₄ were generated. This includes bridgedhead, fused (in both cis and trans configurations where applicable), spiro, and isolated bicyclic structures.

2. Geometry Optimization:

- The geometry of each isomer was optimized to find its minimum energy conformation. This is a crucial step to ensure that the calculated energy corresponds to a stable point on the potential energy surface. The study utilized several levels of theory for this purpose:
 - Hartree-Fock (HF): A fundamental ab initio method.
 - Møller-Plesset perturbation theory (MP2): This method includes electron correlation effects, offering higher accuracy than HF.
 - Density Functional Theory (DFT): A widely used method that balances computational cost and accuracy. The B3LYP functional combined with the 6-311G* basis set was employed for the final reported energies.[\[1\]](#)

3. Frequency Calculations:

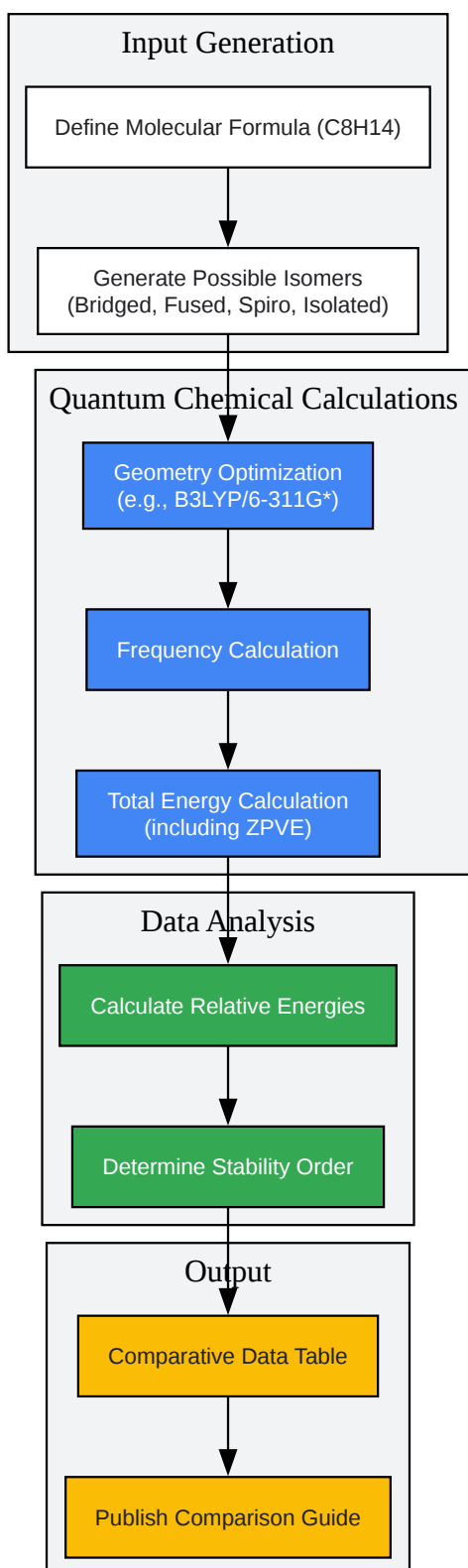
- Following geometry optimization, frequency calculations were performed for each isomer. This step serves two primary purposes:
 - To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
 - To calculate the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the electronic energy.

4. Relative Energy Calculation:

- The total electronic energy, including the ZPVE correction, was calculated for each optimized isomer.
- The relative energy of each isomer was then determined by taking the difference between its total energy and the total energy of the most stable isomer (bicyclo[3.2.1]octane).

Workflow for Determining Isomer Stability

The logical flow of a typical quantum chemical calculation to determine the relative stability of isomers is depicted in the following diagram.



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Caption: Workflow of a quantum chemical study for isomer stability.

This systematic approach ensures a reliable comparison of the thermodynamic stabilities of different isomers, providing valuable insights for researchers in various fields of chemistry. The stability order reveals that for bicyclic C₈H₁₄ systems, bridgedhead structures are energetically more favorable than fused, spiro, or isolated ring systems.[1]

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References

- 1. researchgate.net [researchgate.net]
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